molecular formula C7H5ClN2O2S B13250888 (2-Cyanopyridin-4-yl)methanesulfonyl chloride

(2-Cyanopyridin-4-yl)methanesulfonyl chloride

Cat. No.: B13250888
M. Wt: 216.65 g/mol
InChI Key: ADHWMUHMONMKRN-UHFFFAOYSA-N
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Description

(2-Cyanopyridin-4-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5ClN2O2S. It is a derivative of pyridine and contains both a cyano group and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Cyanopyridin-4-yl)methanesulfonyl chloride can be synthesized through the reaction of 2-cyanopyridine with methanesulfonyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2-Cyanopyridin-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form methanesulfonates.

    Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates.

    Reduction Reactions: It can be reduced to form methanesulfonamide derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Bases: Triethylamine, pyridine

    Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

    Methanesulfonates: Formed by reaction with alcohols

    Methanesulfonamides: Formed by reaction with amines

Scientific Research Applications

(2-Cyanopyridin-4-yl)methanesulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Cyanopyridin-4-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the formation of methanesulfonates and methanesulfonamides, which are important intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler analog that lacks the cyano and pyridine groups.

    2-Cyanopyridine: Lacks the methanesulfonyl chloride group but contains the cyano and pyridine groups.

Uniqueness

(2-Cyanopyridin-4-yl)methanesulfonyl chloride is unique due to the presence of both the cyano group and the methanesulfonyl chloride group. This combination of functional groups provides it with unique reactivity and makes it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

(2-cyanopyridin-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)5-6-1-2-10-7(3-6)4-9/h1-3H,5H2

InChI Key

ADHWMUHMONMKRN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CS(=O)(=O)Cl)C#N

Origin of Product

United States

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